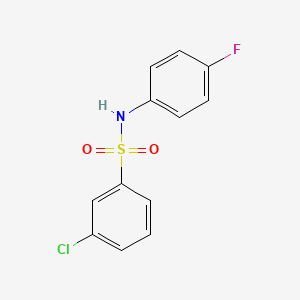

3-chloro-N-(4-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the linear formula C12H8Cl2FNO2S . It is part of a class of compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . The structure of the compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide has been analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .Chemical Reactions Analysis

While specific chemical reactions involving 3-chloro-N-(4-fluorophenyl)benzenesulfonamide have not been detailed, the compound’s structure was confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR, and MS .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide has a molecular weight of 300.736 Da and a mono-isotopic mass of 300.013550 Da .Scientific Research Applications

Tyrosinase Inhibition

3-chloro-N-(4-fluorophenyl)benzenesulfonamide: has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This application is significant in the development of treatments for skin pigmentation disorders and could have implications in managing neurodegenerative processes related to Parkinson’s disease .

Antibacterial Applications

Sulfonamides, including derivatives like 3-chloro-N-(4-fluorophenyl)benzenesulfonamide , have a long history of use as antibacterial drugs. Their mechanism involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .

Drug Design and Molecular Modelling

The unique structure of 3-chloro-N-(4-fluorophenyl)benzenesulfonamide makes it a valuable scaffold in drug design and molecular modelling. Its incorporation into new compounds can enhance their interaction with biological targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYIGBFYYKOLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-fluorophenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5713334.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)

![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)